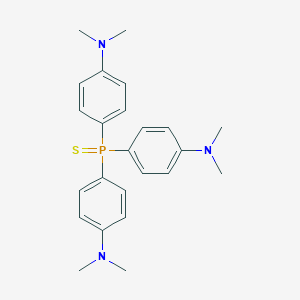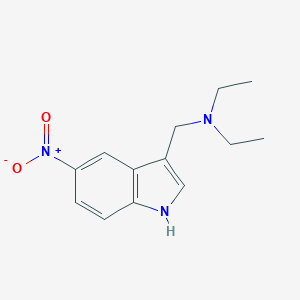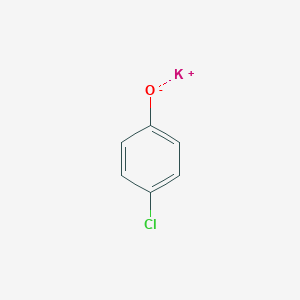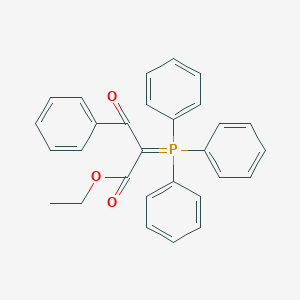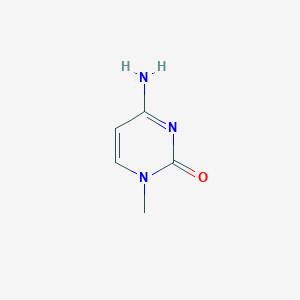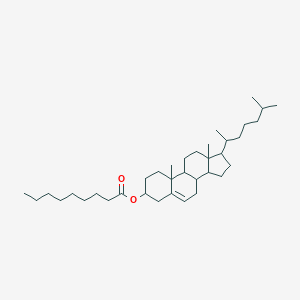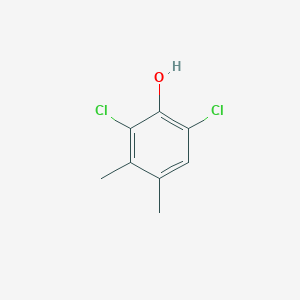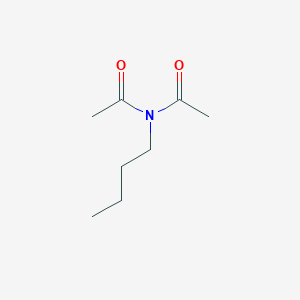
Calcium;2,2-dibromodocosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;2,2-dibromodocosanoate is a chemical compound that consists of calcium ions and 2,2-dibromodocosanoate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Calcium;2,2-dibromodocosanoate typically involves the reaction of calcium ions with 2,2-dibromodocosanoic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using calcium salts and 2,2-dibromodocosanoic acid. The process includes steps such as mixing, heating, and purification to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Calcium;2,2-dibromodocosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other atoms or groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Calcium;2,2-dibromodocosanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Calcium;2,2-dibromodocosanoate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Calcium;2,2-dibromotetradecanoate
- Calcium;2,2-dibromohexadecanoate
- Calcium;2,2-dibromooctadecanoate
Comparison: Calcium;2,2-dibromodocosanoate is unique due to its specific chain length and bromine substitution pattern. Compared to similar compounds, it may exhibit different chemical reactivity, solubility, and biological activity. These differences can make it more suitable for certain applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
1301-35-5 |
|---|---|
Molekularformel |
C22H42Br2CaO2+2 |
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
calcium;13,14-dibromodocosanoic acid |
InChI |
InChI=1S/C22H42Br2O2.Ca/c1-2-3-4-5-11-14-17-20(23)21(24)18-15-12-9-7-6-8-10-13-16-19-22(25)26;/h20-21H,2-19H2,1H3,(H,25,26);/q;+2 |
InChI-Schlüssel |
JLVDYABJSVOBQD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCC(C(=O)[O-])(Br)Br.CCCCCCCCCCCCCCCCCCCCC(C(=O)[O-])(Br)Br.[Ca+2] |
Kanonische SMILES |
CCCCCCCCC(C(CCCCCCCCCCCC(=O)O)Br)Br.[Ca+2] |
Synonyme |
calcium bis(dibromodocosanoate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



